Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate
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Overview
Description
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a thienoquinoline core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate typically involves a multi-step process starting from aniline. The key steps include nucleophilic aromatic substitution and cyclization reactions. One efficient method involves the following steps :
Starting Material: Aniline is used as the starting material.
Nucleophilic Aromatic Substitution: Aniline undergoes nucleophilic aromatic substitution to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thienoquinoline core.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can have different biological activities.
Scientific Research Applications
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor and has shown activity against various biological targets, including serine-threonine and tyrosine kinases.
Anticancer Research: Derivatives of this compound have been investigated for their anticancer properties.
Antimalarial Agents: Some analogs have shown effectiveness as antimalarial agents.
Enzyme Inhibitors: The compound has been studied as an enhancer of in-vitro alpha-amylase activity.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate involves inhibition of specific kinases. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound is similar but lacks the methyl ester group.
Thieno[3,2-c]quinolin-4(5H)-ones: These compounds share the thienoquinoline core but have different substituents.
Uniqueness
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl ester group enhances its solubility and bioavailability compared to its acid counterpart .
Properties
IUPAC Name |
methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQXNSBAQYRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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